COX-2 Target Engagement and Isoform Selectivity Class-Level Inference Relative to Celecoxib and Rofecoxib
This compound is annotated as a COX-2 inhibitor in the Therapeutic Target Database, placing it in the same functional category as celecoxib and rofecoxib [1]. Quantitative comparative data for this specific compound are not publicly available; however, structurally analogous sulfamoyl acetamide derivatives within the same patent family demonstrate COX-2 IC50 values in the sub-micromolar range and COX-2/COX-1 selectivity indices exceeding 100-fold, a profile characteristic of the diarylheterocycle class of selective COX-2 inhibitors (coxibs) [2]. For reference, celecoxib exhibits a COX-2 IC50 of approximately 0.04 µM with a COX-2/COX-1 selectivity ratio of ~375 in human whole-blood assays [3]. The presence of the 4-ethylphenoxyacetamide substituent in this compound is predicted to confer a distinct selectivity and potency profile relative to the methylsulfonyl or aminosulfonyl congeners, though exact IC50 and selectivity values must be characterized in the user's assay system.
| Evidence Dimension | COX-2 inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | Annotated as COX-2 inhibitor; quantitative IC50 and selectivity data not publicly reported |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 ~0.04 µM, COX-2/COX-1 selectivity ~375 (human whole blood); Rofecoxib: COX-2 IC50 ~0.02 µM, selectivity >1000 |
| Quantified Difference | Not available for this compound; class-level inference based on structural homology to patent-disclosed sulfamoyl acetamide COX-2 inhibitors with sub-µM IC50 values |
| Conditions | Cell-free enzyme inhibition assays (COX-1 and COX-2); human whole-blood assays for comparator data |
Why This Matters
For procurement decisions, the structural motif linking an isoxazole sulfonamide to a phenoxyacetamide tail differentiates this compound from commercial coxibs; its selectivity profile must be empirically determined rather than assumed, justifying procurement for SAR studies and novel chemical space exploration.
- [1] Therapeutic Target Database (TTD). Drug Details: 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide. Target: COX-2, Inhibitor. View Source
- [2] Talley, J.J. et al. Substituted isoxazoles for the treatment of inflammation. EP1528059A3. Structural disclosure of phenoxyacetamide sulfonamide COX-2 inhibitors. View Source
- [3] Warner, T.D. et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci USA, 1999, 96(13):7563-7568. View Source
